molecular formula C14H18FNO4S B4653336 methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate

methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B4653336
M. Wt: 315.36 g/mol
InChI Key: INJHCIDRSAPPOB-UHFFFAOYSA-N
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Description

“Methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound with the molecular formula C14H18FNO4S . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate” is characterized by a piperidine ring, a sulfonyl group, and a fluorobenzyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies . The crystal structure of a similar compound, methyl 1-(4-fluorobenzyl)-4-methoxy-5-oxopyrrolidine-3-carboxylate, has been analyzed and published . This kind of research can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields such as materials science, chemistry, and pharmaceuticals.

Protection of Hydroxyl Groups

The compound has been used in the synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry . The Fsec group has been designed, synthesized, and evaluated for the protection of hydroxyl groups . This application is particularly important in the field of organic synthesis, where protecting groups are often used to prevent certain functional groups from reacting under certain conditions.

Synthetic Cannabinoids

A similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is an intermediate compound of synthetic cannabinoids . These are a class of compounds with a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor . This application is relevant in the field of neuroscience and pharmacology, particularly in the study of substance abuse and addiction.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. The presence of a sulfonyl group and a fluorobenzyl group suggests it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-20-14(17)12-6-8-16(9-7-12)21(18,19)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJHCIDRSAPPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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